molecular formula C10H19NS B8534218 2,2-Dimethyl-5-pentyl-3-thiazoline

2,2-Dimethyl-5-pentyl-3-thiazoline

Cat. No. B8534218
M. Wt: 185.33 g/mol
InChI Key: MCUWHFORSHLUTB-UHFFFAOYSA-N
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Patent
US04468516

Procedure details

The procedure of M. Thiel, F. Asinger, K. Schmiedel, (Liebigs Ann. Chem. 611, 121 (1958)) was employed. To a methanol solution (3 liters) containing sodium methoxide (216.7 g, 4.01 mole) at -10° C. was added hydrogen sulfide (~1 lb) until the solution was saturated. To this solution was added dropwise over a 2 hour period 2-bromoheptaldehyde (775 g, 4.01 mol). The temperature of the reaction was maintained at about -10° C. after the addition, acetone (734 g, 12.6 mole) was added over a 10 minute period and the solution was stirred for an additional 20 minutes at about -10° C. at which time ammonia was added over a period of 1.5 hours. The solution was then poured into water (4 liters) and extracted with ether (4×1 liter). The combined etheral extracts were washed with brine (1×1 liter), dried over magnesium suflate and concentrated in vacuo to afford after distillation (70°-80°/1.5 mm) 549 g (74%) of 2,2-dimethyl-5-pentyl-3-thiazoline. ;NMR (d, CDCl3) 0.6-2.2 (11H, m, CH2,CH3) 1.70 (6H, s, C(CH3)2), 4.3-4.65 (1H, m, CHS), 7.10 (1H, d, CHN).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
775 g
Type
reactant
Reaction Step Two
Quantity
734 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 L
Type
solvent
Reaction Step Five
Name
sodium methoxide
Quantity
216.7 g
Type
reactant
Reaction Step Six
Quantity
3 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[SH2:4].Br[CH:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:7]=O.[CH3:14][C:15]([CH3:17])=O.[NH3:18]>O.CO>[CH3:14][C:15]1([CH3:17])[N:18]=[CH:7][CH:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[S:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Two
Name
Quantity
775 g
Type
reactant
Smiles
BrC(C=O)CCCCC
Step Three
Name
Quantity
734 g
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Six
Name
sodium methoxide
Quantity
216.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a 10 minute period
Duration
10 min
ADDITION
Type
ADDITION
Details
was added over a period of 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×1 liter)
WASH
Type
WASH
Details
The combined etheral extracts were washed with brine (1×1 liter)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium suflate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford
DISTILLATION
Type
DISTILLATION
Details
after distillation (70°-80°/1.5 mm) 549 g (74%) of 2,2-dimethyl-5-pentyl-3-thiazoline

Outcomes

Product
Name
Type
Smiles
CC1(SC(C=N1)CCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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